6-Methyl-3-phenyl-4H-chromen-4-one oxime
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Overview
Description
6-Methyl-3-phenyl-4H-chromen-4-one oxime is a derivative of chromanone, a significant structural entity in medicinal chemistry. Chromanone compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various medicinal compounds .
Preparation Methods
The synthesis of 6-Methyl-3-phenyl-4H-chromen-4-one oxime typically involves the reaction of 6-Methyl-3-phenyl-4H-chromen-4-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an ethanol-water mixture at reflux temperature . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
6-Methyl-3-phenyl-4H-chromen-4-one oxime undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction can lead to the formation of amines.
Scientific Research Applications
6-Methyl-3-phenyl-4H-chromen-4-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenyl-4H-chromen-4-one oxime involves its interaction with various molecular targets. It may inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is known to exhibit anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
6-Methyl-3-phenyl-4H-chromen-4-one oxime is unique due to its specific substitution pattern on the chromanone scaffold. Similar compounds include:
Chroman-4-one: Lacks the oxime group and has different biological activities.
Chromen-4-one: Contains a double bond between C-2 and C-3, leading to different chemical properties.
Flavanone: A related compound with a different substitution pattern and biological activities
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(NZ)-N-(6-methyl-3-phenylchromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H13NO2/c1-11-7-8-15-13(9-11)16(17-18)14(10-19-15)12-5-3-2-4-6-12/h2-10,18H,1H3/b17-16+ |
InChI Key |
HOEQTRPASGVKIA-WUKNDPDISA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)OC=C(/C2=N/O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=NO)C3=CC=CC=C3 |
Origin of Product |
United States |
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